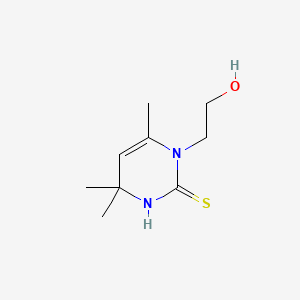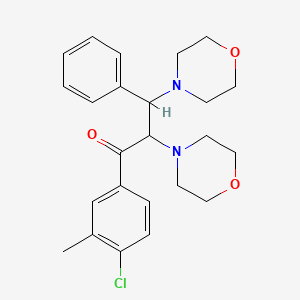
1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one is a complex organic compound with a unique structure that includes a chloro-substituted aromatic ring, a morpholine moiety, and a phenyl group
Métodos De Preparación
The synthesis of 1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenyl and phenylpropanone derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-chloro-3-methylphenyl with phenylpropanone under specific conditions.
Análisis De Reacciones Químicas
1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield reduced derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one has several scientific research applications:
Pharmaceuticals: It is used in the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials, including polymers and nanocomposites.
Chemical Research: It serves as a valuable intermediate in organic synthesis and is used in various chemical reactions to study reaction mechanisms and pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one can be compared with similar compounds such as:
4-Chloro-3-methylphenyl methacrylate: This compound shares the chloro and methyl substituents on the aromatic ring but differs in its overall structure and applications.
4-Chloro-3-methylmethcathinone:
Propiedades
Número CAS |
6284-71-5 |
|---|---|
Fórmula molecular |
C24H29ClN2O3 |
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
1-(4-chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one |
InChI |
InChI=1S/C24H29ClN2O3/c1-18-17-20(7-8-21(18)25)24(28)23(27-11-15-30-16-12-27)22(19-5-3-2-4-6-19)26-9-13-29-14-10-26/h2-8,17,22-23H,9-16H2,1H3 |
Clave InChI |
ZIMMQXHOWGZONK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)C(C(C2=CC=CC=C2)N3CCOCC3)N4CCOCC4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


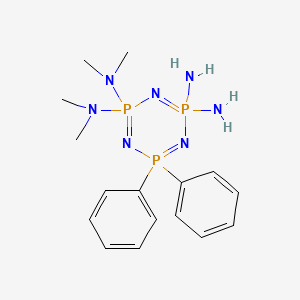
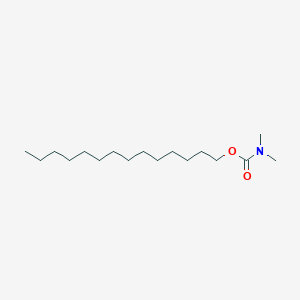

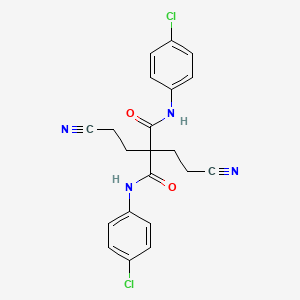
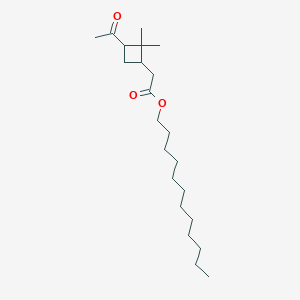
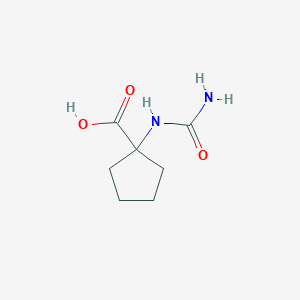
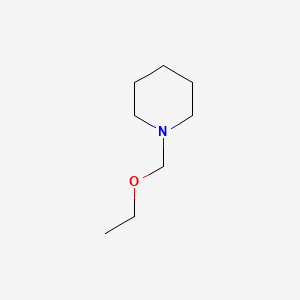

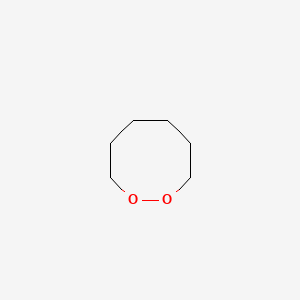
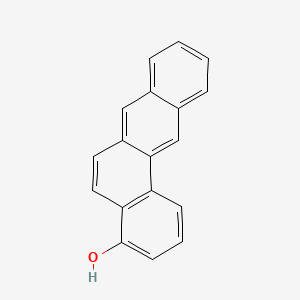
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

